1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(CC(O)=O)cc1OC
. The InChI code for this compound is 1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
.
Scientific Research Applications
Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, including compounds similar to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. Their study focused on dimerizations, nucleophilic additions, and oxygenation reactions induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).
Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including a compound closely related to this compound. They examined their absorption and fluorescence properties in different solvents and temperatures (Singh & Kanvah, 2001).
Tang and Verkade (1996) synthesized optically active derivatives of this compound and studied their fluorescence properties. This research highlighted the potential of these compounds in asymmetric synthesis and their photophysical characteristics (Tang & Verkade, 1996).
Artunç et al. (2020) explored the synthesis of phenol derivatives from a compound structurally related to this compound. Their work included investigating the antioxidant activities of these molecules, demonstrating the compound's relevance in creating molecules with potential health benefits (Artunç et al., 2020).
Safety and Hazards
While specific safety data for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone is not available, similar compounds are known to pose certain hazards. For instance, they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling such compounds .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis in the presence of hbr, hcl, or h2so4, leading to the formation of an enol ether compound . This suggests that 1-(3,4-Dimethoxyphenyl)-2-phenylethanone may also undergo similar reactions.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of small molecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability .
Result of Action
Related compounds have been shown to cause changes at the molecular level, such as bond formation and cleavage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain acids can influence the compound’s reactivity . .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUBNOSEWYQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350422 | |
Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-93-3 | |
Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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